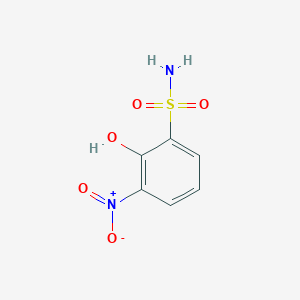

2-Hydroxy-3-nitrobenzene-1-sulfonamide

Übersicht

Beschreibung

2-Hydroxy-3-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261760-55-7 . It has a molecular weight of 218.19 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13) . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 218.19 .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Reactions One of the notable applications of compounds related to 2-Hydroxy-3-nitrobenzene-1-sulfonamide is in synthetic chemistry, where they serve as precursors or intermediates in the formation of complex molecules. For example, binaphthyl-based chiral amino sulfonamides have been employed in the asymmetric aminoxylation of aldehydes, demonstrating high catalytic performance and excellent enantioselectivity (Kano, Yamamoto, & Maruoka, 2008). Similarly, nitrobenzenesulfonamides are versatile in the preparation of secondary amines and the protection of amines, showcasing smooth alkylation reactions (Fukuyama, Jow, & Cheung, 1995).

Biological Activity In the realm of biological research, sulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds have shown potential in activating specific signaling pathways leading to apoptosis (Cumaoğlu et al., 2015). Additionally, sulfonamides have been investigated for their carbonic anhydrase inhibitory activity, which is crucial for designing therapeutics targeting various diseases (Sapegin et al., 2018).

Environmental and Material Science In environmental and material science, sulfonamide compounds have been utilized in green chemistry applications, such as the paired electrochemical conversion of nitroarenes to sulfonamides. This process highlights an eco-friendly approach to synthesizing valuable chemical entities without the need for toxic solvents (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-3-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a class of enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation .

Mode of Action

this compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance in the body, helping transport carbon dioxide out of tissues, and are involved in various biosynthetic processes, including the synthesis of lipids and glucose .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a decrease in the speed of conversion of carbon dioxide and water into bicarbonate and protons. This can affect various physiological processes, including respiration and the transport of carbon dioxide out of tissues .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of the compound to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .

Biochemische Analyse

Biochemical Properties

2-Hydroxy-3-nitrobenzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. The sulfonamide group of the compound binds to the zinc ion in the active site of carbonic anhydrase, inhibiting its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Eigenschaften

IUPAC Name |

2-hydroxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUCGKKSEGPWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

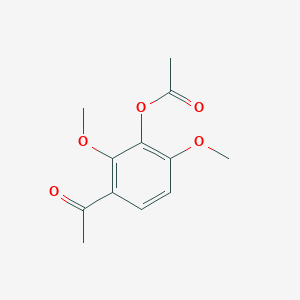

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1523573.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)